molecular formula C18H22N2O7 B11477734 {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone

{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone

Cat. No.: B11477734
M. Wt: 378.4 g/mol
InChI Key: ZAHHDLHIJSIGHC-UHFFFAOYSA-N
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Description

The compound {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone is a complex organic molecule featuring a benzodioxole moiety, an oxazole ring, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Oxazole Ring Formation: The oxazole ring is often formed via a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.

    Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Morpholine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially on the oxazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, which can be leveraged to develop new synthetic methodologies and materials.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, it is explored for its therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry

Industrially, the compound can be used in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the oxazole and morpholine rings can form hydrogen bonds and other interactions, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(piperidin-4-yl)methanone
  • {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(pyrrolidin-4-yl)methanone

Uniqueness

The presence of the morpholine group in {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone distinguishes it from similar compounds, potentially offering unique pharmacokinetic and pharmacodynamic properties.

This compound , covering its synthesis, reactions, applications, and mechanisms of action

Properties

Molecular Formula

C18H22N2O7

Molecular Weight

378.4 g/mol

IUPAC Name

[5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H22N2O7/c1-22-15-11(8-14-16(17(15)23-2)26-10-25-14)7-12-9-13(19-27-12)18(21)20-3-5-24-6-4-20/h8,12H,3-7,9-10H2,1-2H3

InChI Key

ZAHHDLHIJSIGHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1CC3CC(=NO3)C(=O)N4CCOCC4)OCO2)OC

Origin of Product

United States

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